molecular formula C22H44N4O5 B12662532 Ethyl-N-alpha-lauroyl-L-arginate acetate CAS No. 92071-96-0

Ethyl-N-alpha-lauroyl-L-arginate acetate

Cat. No.: B12662532
CAS No.: 92071-96-0
M. Wt: 444.6 g/mol
InChI Key: XYXKDWVGRJVEAO-LMOVPXPDSA-N
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Description

Ethyl-N-alpha-lauroyl-L-arginate acetate is a cationic surfactant derived from natural amino acids. It is known for its broad-spectrum antimicrobial activity and is widely used in the food, cosmetic, and pharmaceutical industries. This compound is synthesized from L-arginine, lauric acid, and ethanol, and is recognized for its low toxicity and high biodegradability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-N-alpha-lauroyl-L-arginate acetate is synthesized through a multi-step process:

Industrial Production Methods: The industrial production of this compound involves large-scale esterification and acylation reactions under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in a closed system to prevent contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions: Ethyl-N-alpha-lauroyl-L-arginate acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

Ethyl-N-alpha-lauroyl-L-arginate acetate has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial activity of ethyl-N-alpha-lauroyl-L-arginate acetate is primarily due to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial membranes, leading to membrane destabilization and cell death. This mechanism is effective against a broad range of microorganisms, including bacteria, fungi, and viruses .

Comparison with Similar Compounds

Ethyl-N-alpha-lauroyl-L-arginate acetate is unique due to its combination of low toxicity, high biodegradability, and broad-spectrum antimicrobial activity. Similar compounds include:

This compound stands out due to its natural amino acid-based structure, making it more environmentally friendly and less toxic compared to synthetic surfactants .

Properties

CAS No.

92071-96-0

Molecular Formula

C22H44N4O5

Molecular Weight

444.6 g/mol

IUPAC Name

acetic acid;ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate

InChI

InChI=1S/C20H40N4O3.C2H4O2/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;1-2(3)4/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H3,(H,3,4)/t17-;/m0./s1

InChI Key

XYXKDWVGRJVEAO-LMOVPXPDSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.CC(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.CC(=O)O

Origin of Product

United States

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